

structure and chemical properties of TLR7 agonist 3

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Compound of Interest

Compound Name: TLR7 agonist 3

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An In-depth Technical Guide to TLR7 Agonist 3

This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of **TLR7 Agonist 3**, a small molecule activator of Toll-like receptor 7. This document is intended for researchers, scientists, and drug development professionals working in immunology, oncology, and infectious diseases.

Chemical Structure and Properties

TLR7 Agonist 3, identified by the Chemical Abstracts Service (CAS) number 642473-95-8, is a potent synthetic agonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).^{[1][2]} Its chemical name is 1-(2-amino-2-methylpropyl)-2-(ethoxymethyl)imidazo[4,5-c]quinolin-4-amine.^[1]

Table 1: Chemical and Physical Properties of **TLR7 Agonist 3**

Property	Value	Source
Molecular Formula	C17H23N5O	PubChem[1]
Molecular Weight	313.4 g/mol	PubChem[1]
IUPAC Name	1-(2-amino-2-methylpropyl)-2-(ethoxymethyl)imidazo[4,5-c]quinolin-4-amine	PubChem
CAS Number	642473-95-8	MedchemExpress
InChI	InChI=1S/C17H23N5O/c1-4-23-9-13-21-14-15(22(13)10-17(2,3)19)11-7-5-6-8-12(11)20-16(14)18/h5-8H,4,9-10,19H2,1-3H3,(H2,18,20)	PubChem
Canonical SMILES	CCOCC1=NC2=C(N1CC(C)(C)N)C3=CC=CC=C3N=C2N	PubChem
Polar Surface Area	92 Å ²	PubChem
Rotatable Bond Count	6	PubChem
Hydrogen Bond Donor Count	2	PubChem
Hydrogen Bond Acceptor Count	5	PubChem

Biological Activity and Mechanism of Action

TLR7 Agonist 3 functions as a potent activator of TLR7 and TLR8, which are intracellular receptors primarily expressed in the endosomes of immune cells such as dendritic cells, B lymphocytes, and mast cells. The activation of these receptors by agonists mimics the natural recognition of single-stranded RNA from viruses, initiating a powerful innate immune response.

Upon binding to TLR7/8, the agonist induces a conformational change in the receptor, leading to the recruitment of the adaptor protein MyD88. This initiates a downstream signaling cascade culminating in the activation of transcription factors such as NF-κB and IRF7. The activation of

these transcription factors results in the production and secretion of a variety of pro-inflammatory cytokines and type I interferons.

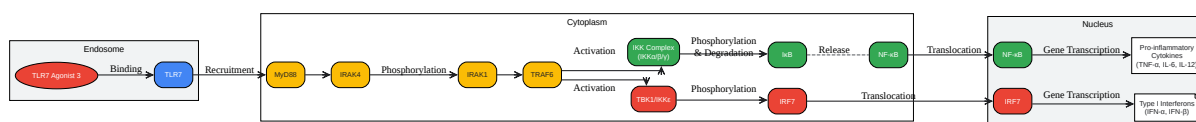
A study involving a TLR7/8 agonist analog (Analog 70) demonstrated potent induction of IFN- α and TNF- α in human peripheral blood mononuclear cells (PBMCs) with EC50 values of 0.12 μ M and 0.37 μ M, respectively.

Table 2: In Vitro Activity of a TLR7/8 Agonist 3 Analog

Cytokine	Cell Type	EC50 (μ M)	Source
IFN- α	Human PBMC	0.12	MedchemExpress
TNF- α	Human PBMC	0.37	MedchemExpress

Signaling Pathway

The signaling pathway initiated by TLR7 agonists is crucial for the generation of an effective immune response. The following diagram illustrates the MyD88-dependent signaling cascade activated by TLR7.



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Caption: MyD88-dependent signaling pathway activated by **TLR7 Agonist 3**.

Experimental Protocols

The following are generalized experimental protocols for the evaluation of TLR7 agonists, based on methodologies described in the literature.

In Vitro Cytokine Induction Assay in Human PBMCs

Objective: To determine the potency of a TLR7 agonist in inducing cytokine production in human peripheral blood mononuclear cells (PBMCs).

Methodology:

- **PBMC Isolation:** Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
- **Cell Culture:** Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- **Compound Treatment:** Plate PBMCs in 96-well plates at a density of 1×10^6 cells/mL. Add serial dilutions of the TLR7 agonist (e.g., from 0.01 μ M to 10 μ M).
- **Incubation:** Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator.
- **Cytokine Measurement:** Collect the cell culture supernatants and measure the concentration of cytokines (e.g., IFN- α , TNF- α , IL-6, IL-12) using a commercially available ELISA kit or a multiplex bead-based immunoassay.
- **Data Analysis:** Plot the cytokine concentration against the agonist concentration and determine the EC₅₀ value using non-linear regression analysis.

In Vivo Cytokine Induction in Mice

Objective: To assess the in vivo activity of a TLR7 agonist by measuring systemic cytokine levels in mice.

Methodology:

- **Animal Model:** Use 6-8 week old female C57BL/6 mice.

- **Compound Administration:** Administer the TLR7 agonist to the mice via a suitable route (e.g., intravenous, subcutaneous, or oral). Include a vehicle control group.
- **Sample Collection:** At various time points post-administration (e.g., 2, 6, and 24 hours), collect blood samples via cardiac puncture or tail vein bleeding.
- **Serum Preparation:** Process the blood samples to obtain serum.
- **Cytokine Measurement:** Measure the levels of cytokines (e.g., IFN- α , TNF- α , IL-6) in the serum using ELISA or a multiplex assay.
- **Data Analysis:** Compare the cytokine levels in the agonist-treated groups to the vehicle control group at each time point.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the preclinical evaluation of a novel TLR7 agonist.

Caption: Preclinical evaluation workflow for a novel TLR7 agonist.

Conclusion

TLR7 Agonist 3 is a well-characterized small molecule with potent immunostimulatory properties mediated through the activation of TLR7 and TLR8. Its ability to induce a robust type I interferon and pro-inflammatory cytokine response makes it a promising candidate for various therapeutic applications, including as a vaccine adjuvant and in cancer immunotherapy. The experimental protocols and workflows outlined in this guide provide a framework for the further investigation and development of this and other novel TLR7 agonists.

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References

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- 2. medchemexpress.com [medchemexpress.com]
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